REACTION_CXSMILES
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SCC.[Cl-].[Al+3].[Cl-].[Cl-].C(OC([NH:15][C:16]1[C:21]([CH3:22])=[C:20]([F:23])[CH:19]=[CH:18][C:17]=1[O:24]C)=O)(C)(C)C>ClCCl>[NH2:15][C:16]1[C:21]([CH3:22])=[C:20]([F:23])[CH:19]=[CH:18][C:17]=1[OH:24] |f:1.2.3.4|
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Name
|
|
Quantity
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56 mL
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Type
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reactant
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Smiles
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SCC
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Name
|
|
Quantity
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56 mL
|
Type
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solvent
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Smiles
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ClCCl
|
Name
|
|
Quantity
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22.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
2-(N-tert-butoxycarbonylamino)-4-fluoro-3-methylanisole
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Quantity
|
12.6 g
|
Type
|
reactant
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Smiles
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C(C)(C)(C)OC(=O)NC1=C(C=CC(=C1C)F)OC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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under stirring at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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slowly at room temperature
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Type
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STIRRING
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Details
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Stirring
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Type
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CUSTOM
|
Details
|
2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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The reaction was quenched
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Type
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ADDITION
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Details
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by adding ice and water
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Type
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EXTRACTION
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Details
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The organic substance was extracted with ethyl acetate (x3)
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Type
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WASH
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Details
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The combined extracts were washed with NaHCO3 and with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
to give a solid
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Type
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CUSTOM
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Details
|
Recrystallization from chloroform
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Name
|
|
Type
|
product
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Smiles
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NC1=C(C=CC(=C1C)F)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |